Org 25543 hydrochloride Org 25543 hydrochloride Potent and selective glycine transporter type 2 (GlyT2) inhibitor (IC50 = 16 nM for hGlyT2). Displays no activity at GlyT1 or 56 other common biological targets (≥ 100 μM), in a glycine uptake assay in CHO cells. Ameliorates mechanical allodynia after partial sciatic nerve ligation injury in mice.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0004937
InChI: InChI=1S/C24H32N2O4.ClH/c1-26(2)24(12-8-9-13-24)17-25-23(27)19-14-20(28-3)22(21(15-19)29-4)30-16-18-10-6-5-7-11-18;/h5-7,10-11,14-15H,8-9,12-13,16-17H2,1-4H3,(H,25,27);1H
SMILES: CN(C)C1(CCCC1)CNC(=O)C2=CC(=C(C(=C2)OC)OCC3=CC=CC=C3)OC.Cl
Molecular Formula: C24H33ClN2O4
Molecular Weight: 449.0 g/mol

Org 25543 hydrochloride

CAS No.:

Cat. No.: VC0004937

Molecular Formula: C24H33ClN2O4

Molecular Weight: 449.0 g/mol

* For research use only. Not for human or veterinary use.

Org 25543 hydrochloride -

Molecular Formula C24H33ClN2O4
Molecular Weight 449.0 g/mol
IUPAC Name N-[[1-(dimethylamino)cyclopentyl]methyl]-3,5-dimethoxy-4-phenylmethoxybenzamide;hydrochloride
Standard InChI InChI=1S/C24H32N2O4.ClH/c1-26(2)24(12-8-9-13-24)17-25-23(27)19-14-20(28-3)22(21(15-19)29-4)30-16-18-10-6-5-7-11-18;/h5-7,10-11,14-15H,8-9,12-13,16-17H2,1-4H3,(H,25,27);1H
Standard InChI Key NIPQJILJYQVZJR-UHFFFAOYSA-N
SMILES CN(C)C1(CCCC1)CNC(=O)C2=CC(=C(C(=C2)OC)OCC3=CC=CC=C3)OC.Cl
Canonical SMILES CN(C)C1(CCCC1)CNC(=O)C2=CC(=C(C(=C2)OC)OCC3=CC=CC=C3)OC.Cl

Chemical and Structural Profile

Org 25543 hydrochloride, with the chemical name N-[[1-(Dimethylamino)cyclopentyl]methyl]-3,5-dimethoxy-4-(phenylmethoxy)benzamide hydrochloride, is a small molecule inhibitor of GlyT2. Its molecular formula is C24H32N2O4HCl\text{C}_{24}\text{H}_{32}\text{N}_2\text{O}_4 \cdot \text{HCl}, yielding a molecular weight of 448.98 g/mol . The compound’s structure includes a cyclopentyl group substituted with dimethylamino and benzamide moieties, which contribute to its selectivity and binding affinity .

Table 1: Key Chemical Properties

PropertyValue
Molecular Weight448.98 g/mol
Purity≥99% (HPLC)
Solubility (H₂O)8.98 mg/mL
Solubility (DMSO)44.9 mg/mL
CAS Number495076-64-7
Storage ConditionsDesiccate at room temperature

The compound’s solubility profile enables its use in both aqueous and organic solvent-based assays, facilitating in vitro and in vivo studies . Its stability in plasma and hepatic microsomes (80% remaining after 30 minutes) further underscores its utility in pharmacokinetic investigations .

Pharmacological Mechanism and Selectivity

Org 25543 hydrochloride selectively inhibits GlyT2, a presynaptic transporter responsible for glycine reuptake in the spinal cord and brainstem . By blocking GlyT2, the compound elevates synaptic glycine concentrations, enhancing inhibitory neurotransmission mediated by glycine receptors (GlyRs) . This mechanism is distinct from GlyT1 inhibitors, which primarily modulate NMDA receptor co-agonism in forebrain regions .

Preclinical Efficacy in Neuropathic Pain Models

Org 25543 hydrochloride has been extensively evaluated in rodent models of neuropathic pain. In mice with partial sciatic nerve ligation, systemic administration (intravenous or intraperitoneal) produces dose-dependent antiallodynia, reversing mechanical hypersensitivity without inducing hyperekplexia .

Key Findings from In Vivo Studies

  • Effective Dose Range: 3–30 mg/kg (intravenous) .

  • Onset and Duration: Rapid onset (15–30 minutes) with effects persisting for 2–4 hours .

  • Comparative Efficacy: Outperforms ALX1393 (a peptide-based GlyT2 inhibitor) in brain penetration and metabolic stability .

These results suggest that Org 25543 hydrochloride’s pharmacokinetic advantages—such as a blood-brain barrier penetration logBB of 0.6—enable robust CNS activity .

In Vitro Characterization and Binding Studies

MS Binding Assays using Org 25543 hydrochloride as a reporter ligand have elucidated its interaction kinetics with GlyT2. Saturation experiments reveal a dissociation constant (KdK_d) of 7.07 × 10⁻⁹ M, consistent with its nanomolar potency . Competition assays further validate its selectivity, as structurally unrelated GlyT2 inhibitors (e.g., ALX1393) displace Org 25543 hydrochloride binding with similar affinities .

Table 2: Pharmacokinetic Parameters

ParameterValue
Metabolic Stability80% remaining after 30 min
Plasma Protein BindingNot reported
Half-Life (in vivo)~2 hours (mice)

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